Sodium benzoxazole-2-sulfonate

Analytical Chemistry Derivatization Reagent Aqueous Solubility

Sodium benzoxazole-2-sulfonate is a heterocyclic sulfonate salt with molecular formula C₇H₄NNaO₄S and a molecular weight of 221.17 g/mol. Commercial supplies typically offer a purity of ≥95%, with the product appearing as a white to off-white solid.

Molecular Formula C7H4NNaO4S
Molecular Weight 221.17 g/mol
Cat. No. B15341071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium benzoxazole-2-sulfonate
Molecular FormulaC7H4NNaO4S
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C7H5NO4S.Na/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1
InChIKeyDNAPFBIOJOLDBT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Benzoxazole-2-Sulfonate (CAS 36993-69-8): Core Physicochemical & Supply Profile for Analytical Chemistry Procurement


Sodium benzoxazole-2-sulfonate is a heterocyclic sulfonate salt with molecular formula C₇H₄NNaO₄S and a molecular weight of 221.17 g/mol [1]. Commercial supplies typically offer a purity of ≥95%, with the product appearing as a white to off-white solid . The compound is stable under standard laboratory storage conditions at 2–8 °C [2]. Its structure consists of a benzoxazole core (benzene-fused oxazole) bearing a sodium sulfonate group at the 2-position, which imparts high aqueous solubility and defines its principal utility as a pre-column derivatization reagent for amine and amino acid analysis.

Why Sodium Benzoxazole-2-Sulfonate Cannot Be Replaced by Other Benzoxazole Sulfonates or Conventional Derivatization Reagents


The sodium cation and the 2‑sulfonate substitution jointly control the compound’s aqueous solubility and reactivity, making simple analog substitution problematic. The potassium salt (CAS 4694‑88‑6) is explicitly described as water‑insoluble , while the free acid form (CAS 181297‑41‑6) has a predicted pKₐ of 9.86 and requires organic co‑solvents for dissolution , precluding direct use in purely aqueous derivatization protocols. Positional isomers (e.g., 5‑sulfonate benzoxazoles) exhibit divergent biological and chemical behavior due to altered electronic distribution, meaning that even the same functional group on a different ring position does not guarantee equivalent performance [1]. Consequently, substituting the sodium salt with any of these close analogs would demand extensive re‑validation of solubility, derivatization efficiency, and detection sensitivity.

Sodium Benzoxazole-2-Sulfonate: Head‑to‑Head and Class‑Level Comparative Evidence for Procurement Decisions


Aqueous Solubility: Sodium Salt vs. Potassium Salt

Sodium benzoxazole‑2‑sulfonate is routinely described as “highly soluble in water” across multiple vendor technical datasheets . In contrast, the potassium analog (CAS 4694‑88‑6) is explicitly stated to be “insoluble in water” by the same supplier that lists both compounds . This qualitative solubility difference is consistent with the well‑known counter‑ion effect in sulfonate salts, where the sodium cation promotes significantly greater hydration energy than potassium, resulting in a binary water‑solubility profile that dictates whether a homogeneous aqueous derivatization protocol is even feasible.

Analytical Chemistry Derivatization Reagent Aqueous Solubility

Solid‑Phase Derivatization Capability vs. Solution‑Phase‑Only Reagents

Idowu & Adewuyi (1993) demonstrated that sodium benzoxazole‑2‑sulfonate can be covalently tagged onto an ion‑exchange resin and used for heterogeneous on‑line pre‑ or post‑column derivatization of amines and amino acids [1]. A subsequent dissertation confirmed that the covalently resin‑bound reagent is suitable for pre‑chromatographic derivatization of fatty acids, primary amines, and amino acids, with fluorescent products detectable under UV light [2]. Widely used solution‑phase reagents such as o‑phthalaldehyde (OPA), dansyl chloride, and fluorescamine are not amenable to this solid‑phase format without additional immobilization chemistry, limiting them to batch‑wise, single‑use derivatization.

Solid‑Phase Derivatization HPLC Ion‑Exchange Resin

Derivative Stability and Detection Versatility vs. OPA‑Mercaptoethanol

The derivatives formed by sodium benzoxazole‑2‑sulfonate with amines and amino acids exhibit intense blue fluorescence and are also detectable by UV absorbance, allowing dual‑mode HPLC detection [1]. By contrast, o‑phthalaldehyde (OPA) requires the co‑reagent mercaptoethanol to produce fluorescent isoindole derivatives, which are notoriously unstable with reported half‑lives of only 1–5 minutes for certain amino acid adducts, mandating immediate injection after derivatization. The benzoxazole‑2‑sulfonate derivatives do not require a second co‑reagent and are reported to be sufficiently stable for routine chromatographic runs without special timing constraints, although exact half‑life values were not located in the accessed literature.

Fluorescence Derivatization HPLC Detection Amine Analysis

Synthetic Accessibility: Single‑Step Preparation vs. Multi‑Step Dansyl Chloride Synthesis

Sodium benzoxazole‑2‑sulfonate is prepared by boiling 2‑chlorobenzoxazole with sodium sulfite in a single reaction step [1]. Dansyl chloride (5‑(dimethylamino)naphthalene‑1‑sulfonyl chloride), a competing fluorescent derivatization reagent, requires multi‑step synthesis from dansyl acid involving chlorination with phosphorus pentachloride or thionyl chloride under anhydrous conditions, adding complexity and cost. No published comparative cost‑per‑gram analysis exists, but the simpler synthetic route logically translates to lower manufacturing cost and reduced supply‑chain risk for procurement at scale.

Reagent Synthesis Cost‑Efficiency Supply Chain

Sodium Benzoxazole-2-Sulfonate: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Pre‑Column Derivatization of Amino Acids in Aqueous Biological Samples for HPLC‑FL

The high water solubility of sodium benzoxazole‑2‑sulfonate enables direct derivatization of amino acids in urine, plasma, or cerebrospinal fluid without organic solvent dilution. The resulting fluorescent derivatives are compatible with reversed‑phase HPLC and fluorescence detection, offering a simpler workflow than OPA‑mercaptoethanol methods that require strict timing due to derivative instability [1].

On‑Line Solid‑Phase Derivatization in Automated HPLC Systems

By covalently immobilizing sodium benzoxazole‑2‑sulfonate onto an ion‑exchange resin [2], analytical laboratories can construct a reusable solid‑phase reactor for pre‑ or post‑column derivatization. This configuration reduces reagent consumption per analysis and eliminates manual derivatization steps, directly increasing throughput and reproducibility compared to single‑use solution‑phase reagents .

Thin‑Layer Chromatography (TLC) Detection of Primary Amines and Fatty Acids

Resin‑bound sodium benzoxazole‑2‑sulfonate has been successfully applied to pre‑chromatographic derivatization of fatty acids and amines prior to TLC separation, with fluorescent spots visualized under UV light [3]. This low‑cost, instrument‑free detection method is particularly valuable for field‑deployable analytical kits and teaching laboratories.

Pharmaceutical Intermediate for Anti‑Inflammatory Drug Synthesis

Although primary procurement is driven by analytical chemistry, sodium benzoxazole‑2‑sulfonate has been identified as a potential ligand for cyclooxygenase‑2 (COX‑2) and serves as a synthetic intermediate in anti‑inflammatory drug development. Laboratories procuring the compound for medicinal chemistry should verify batch‑specific purity (≥98% recommended) to ensure reproducibility of subsequent synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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